2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
Description
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group, a dimethoxyphenyl group, and a methylsulfanyl group, making it a unique molecule with diverse chemical properties.
Properties
Molecular Formula |
C18H22N2O5S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O5S2/c1-20(12-18(21)19-14-7-5-6-8-16(14)26-4)27(22,23)17-11-13(24-2)9-10-15(17)25-3/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
UYZYBKGEDXTSGG-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the sulfonylation of 2,5-dimethoxyphenylamine, followed by the introduction of the methylsulfanyl group through a substitution reaction. The final step involves the acylation of the intermediate with 2-(methylsulfanyl)phenylacetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or alkylated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethoxyphenyl and methylsulfanyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide
- 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(ethylsulfanyl)phenyl]acetamide
- 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]propionamide
Uniqueness
The unique combination of the sulfonyl, dimethoxyphenyl, and methylsulfanyl groups in 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
